molecular formula C11H11NO3S B5558465 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid

4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No. B5558465
M. Wt: 237.28 g/mol
InChI Key: BVSYMRMSZGACBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Phenolic Acids: A Pharmacological Overview

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered substantial attention for their diverse biological and pharmacological effects. CGA, for example, has been identified as an important dietary polyphenol with antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulatory roles. It has also been shown to modulate lipid metabolism and glucose in metabolic-related disorders, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The wide-ranging therapeutic roles of CGA underline the pharmacological significance of phenolic acids, suggesting that similar compounds, including 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid, may possess equally broad applications in scientific research and medicine (M. Naveed et al., 2018).

Sorption of Phenoxy Herbicides

The environmental behavior of phenoxy herbicides, including their sorption to soil and organic matter, has been extensively reviewed. This research provides insights into how compounds such as this compound might interact with environmental matrices, influencing their fate, mobility, and potential bioavailability in ecological systems (D. Werner et al., 2012).

Antioxidant and Anticancer Activities of Phenolic Compounds

Research on cinnamic acid derivatives, closely related to phenolic acids, reveals their significance in anticancer research. These compounds have been explored for their potential as traditional and recent synthetic antitumor agents. The chemical flexibility of cinnamic acid derivatives to undergo various reactions makes them valuable in medicinal research, indicating a possible research avenue for this compound in exploring its anticancer potentials (Prithwiraj De et al., 2011).

properties

IUPAC Name

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYMRMSZGACBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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